
1,2,4-Benzothiadiazepine, 2,5-dihydro-2-hexyl-3-propyl-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Benzothiadiazepine, 2,5-dihydro-2-hexyl-3-propyl-, 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazepines This compound is characterized by a fused benzene and thiadiazepine ring system, with additional hexyl and propyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Benzothiadiazepine, 2,5-dihydro-2-hexyl-3-propyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the alkylation of 8-chloro-2,3-dihydro-3-methyl-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide, which is obtained through the intramolecular cyclization of 2-(2-amino-5-chloro-benzenesulphonamido) propanoic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Benzothiadiazepine, 2,5-dihydro-2-hexyl-3-propyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiadiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the parent compound.
Aplicaciones Científicas De Investigación
1,2,4-Benzothiadiazepine, 2,5-dihydro-2-hexyl-3-propyl-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities.
Industry: The compound’s unique properties make it useful in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,2,4-Benzothiadiazepine, 2,5-dihydro-2-hexyl-3-propyl-, 1,1-dioxide involves its interaction with various molecular targets and pathways. For instance, it acts as a KATP channel activator, modulating potassium ion flow across cell membranes . This activity is crucial for its antihypertensive and antidiabetic effects. Additionally, its antimicrobial and antiviral properties are attributed to its ability to disrupt cellular processes in pathogens .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares a similar core structure but differs in substituents and specific activities.
1,2,5-Benzothiadiazepine: Another related compound with variations in ring structure and substituents.
Uniqueness
1,2,4-Benzothiadiazepine, 2,5-dihydro-2-hexyl-3-propyl-, 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to act as a KATP channel activator and its broad spectrum of biological activities set it apart from other similar compounds .
Propiedades
Número CAS |
47190-13-6 |
|---|---|
Fórmula molecular |
C17H26N2O2S |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
2-hexyl-3-propyl-5H-1λ6,2,4-benzothiadiazepine 1,1-dioxide |
InChI |
InChI=1S/C17H26N2O2S/c1-3-5-6-9-13-19-17(10-4-2)18-14-15-11-7-8-12-16(15)22(19,20)21/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3 |
Clave InChI |
IYOZOHYFOWDIPD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C(=NCC2=CC=CC=C2S1(=O)=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


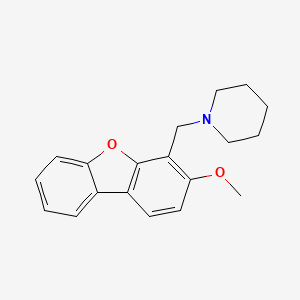
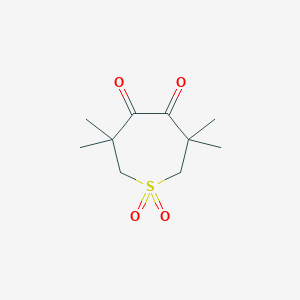
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)ethan-1-one](/img/structure/B14649225.png)
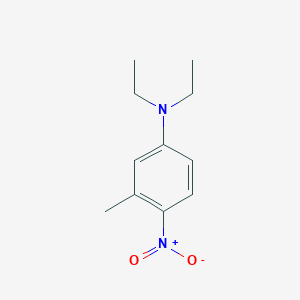

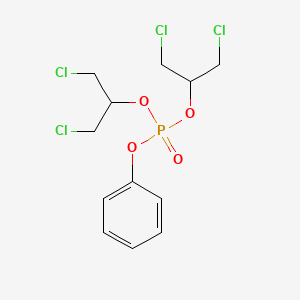
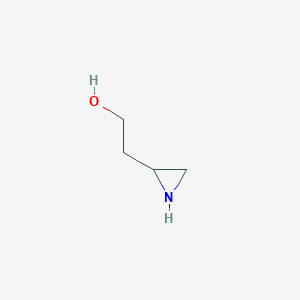
![1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol](/img/structure/B14649267.png)
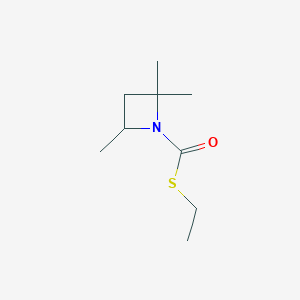
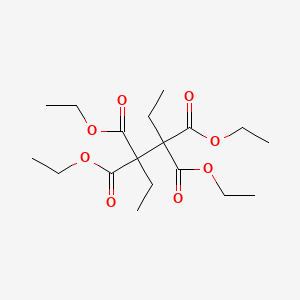

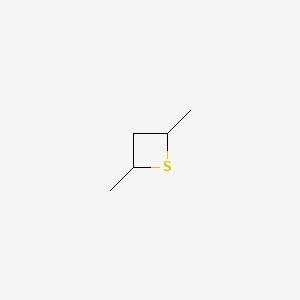
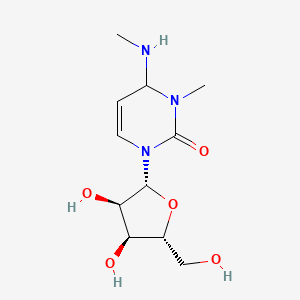
![N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine](/img/structure/B14649312.png)
